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Abstract

Psalmotoxin 1 (PcTx1), a 40-amino acid peptide toxin isolated from the venom of the Trinidad
chevron tarantula (Psalmopoeus cambridgei), is a potent and selective blocker of the acid-
sensing ion channel 1a (ASIC1a).[1][2] Its high affinity and selectivity for ASICla make it a
valuable pharmacological tool for studying the physiological and pathological roles of this
channel, with therapeutic potential in conditions such as pain, ischemic stroke, and
neurodegenerative diseases.[2] This document provides a detailed protocol for the chemical
synthesis of Psalmotoxin 1 using Fmoc-based solid-phase peptide synthesis (SPPS), followed
by oxidative folding, purification, and characterization.

Introduction

Psalmotoxin 1 is characterized by an inhibitor cystine knot (ICK) structural motif, containing
three disulfide bridges that stabilize its compact, three-stranded antiparallel 3-sheet structure.
[1] This structural rigidity is crucial for its biological activity. The primary sequence of PcTx1
consists of 40 amino acid residues, with six cysteine residues forming the three disulfide bonds
(Cys3-Cys18, Cys10-Cys23, and Cys17-Cys33).[1] The chemical synthesis of such a complex
peptide requires a robust and efficient method, for which Fmoc-based SPPS is well-suited. This
methodology allows for the stepwise assembly of the peptide chain on a solid support, followed
by cleavage, folding, and purification to yield the biologically active toxin.
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Physicochemical Properties and Characterization
Data

A summary of the key physicochemical properties and characterization data for synthetic
Psalmotoxin 1 is presented below.

Property Value Reference

EDCIPKWKGCVNRHGDCCE

Amino Acid Sequence GLECWKRRRSFEVCVPKTPK  [1]
T

Molecular Weight 4689.41 Da [1]

Number of Residues 40 [1]

o ] Cys3-Cysl18, Cys10-Cys23,
Disulfide Bridges [1]
Cys17-Cys33

Purity (Post-HPLC) >95%

Biological Activity (ICso for

0.9nM - 3.7 nM [2][3]
ASIC1a)

Experimental Protocols
l. Solid-Phase Peptide Synthesis (SPPS) of Linear PcTx1

This protocol outlines the manual synthesis of the linear 40-amino acid precursor of
Psalmotoxin 1 using Fmoc/tBu chemistry.

Materials and Reagents:
¢ Fmoc-Thr(OtBu)-2-chlorotrityl resin (0.3-0.8 mmol/g loading)[2]

e Fmoc-protected amino acids with acid-labile side-chain protecting groups (tBu, OtBu, Pbf,
Trt)

o Coupling reagents: 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate
(TBTU) and 1-hydroxybenzotriazole (HOBt)[1]
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Activation base: N,N-diisopropylethylamine (DIPEA)

Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF)[2]

Solvents: DMF, Dichloromethane (DCM), Diethyl ether (cold)

Peptide synthesis vessel
Protocol:
e Resin Preparation:

o Swell the Fmoc-Thr(OtBu)-2-chlorotrityl resin in DMF for 30 minutes in the synthesis
vessel.[2]

e Amino Acid Coupling Cycle (Repeated for each amino acid):

o Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and
repeat for 10 minutes to ensure complete removal of the Fmoc group.[2] Wash the resin
thoroughly with DMF (5 x 1 min).

o Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (4-fold excess),
TBTU (3.9-fold excess), and HOBt (4-fold excess) in DMF. Add DIPEA (8-fold excess) and
pre-activate for 5-10 minutes.

o Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at
room temperature.

o Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess
reagents and byproducts.

o Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the
test is positive (indicating free amines), repeat the coupling step.

e Final Deprotection:

o After the final amino acid has been coupled, perform a final Fmoc deprotection as
described in step 2a.
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Il. Cleavage of the Peptide from the Resin

Materials and Reagents:

Cleavage cocktail: 90% Trifluoroacetic acid (TFA), 8% Thioanisole, 2% Ethanedithiol (EDT)
(VIVIiv)[1]

Cold diethyl ether

10% aqueous acetic acid

Centrifuge
Protocol:
e Wash the peptide-resin with DCM and dry under vacuum.

e Add the cleavage cocktail to the resin and incubate for 2 hours at room temperature with
occasional agitation.[1]

 Filter the resin and collect the filtrate containing the cleaved peptide.

o Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.[2]
o Centrifuge the suspension to pellet the peptide.

e Wash the peptide pellet twice more with cold diethyl ether to remove scavengers.[2]

o Dissolve the peptide pellet in 10% aqueous acetic acid and lyophilize to obtain the crude
linear peptide.[1]

lll. Oxidative Folding of Linear PcTx1

This step is critical for forming the three disulfide bridges that define the active conformation of
the toxin.

Materials and Reagents:
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e Folding buffer components: Guanidine hydrochloride (GuHCI), Reduced glutathione (GSH),
Oxidized glutathione (GSSG)[2]

e Ammonium hydroxide (NH4OH) for pH adjustment
e 2 M Acetic acid
Protocol:

» Folding Buffer Preparation: Prepare a folding buffer containing 2 M Guanidine hydrochloride,
reduced glutathione (GSH), and oxidized glutathione (GSSG) in water. The recommended
molar ratio of peptide:GSH:GSSG is 1:100:10.[1][2]

o Peptide Dissolution and Folding:

[e]

Dissolve the lyophilized linear peptide in 2 M acetic acid.[1]

Dilute the peptide solution into the folding buffer to a final peptide concentration of 0.015
mM.[1]

[e]

[e]

Adjust the pH of the solution to 8.0 with aqueous NH4OH.[1]

o

Gently stir the solution at 4°C for 3 days.[1][2]

e Monitoring the Reaction: Monitor the progress of the folding by taking aliquots at different
time points and analyzing them by reverse-phase HPLC.

IV. Purification and Characterization

Purification by HPLC:

Acidify the folding reaction mixture with TFA.

Concentrate the folded peptide using a C18 Sep-Pak cartridge.[1]

Purify the folded PcTx1 by preparative reverse-phase HPLC on a C8 or C18 column.[1]

Use a water/acetonitrile gradient containing 0.1% TFA as the mobile phase. A typical gradient

could be 10-80% acetonitrile over 40 minutes.[1]
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o Collect the fractions corresponding to the major peak and lyophilize to obtain the pure, folded
Psalmotoxin 1.

Characterization:

o Purity Analysis: Assess the purity of the final product by analytical reverse-phase HPLC. The
expected purity should be >95%.

e Mass Spectrometry: Confirm the molecular weight of the synthetic PcTx1 using MALDI-TOF
or ESI mass spectrometry. The expected monoisotopic mass should be consistent with the
calculated value for the oxidized peptide.

» Biological Activity Assay: Determine the inhibitory activity of the synthetic PcTx1 on ASIC1la
channels using electrophysiology techniques (e.g., two-electrode voltage clamp on Xenopus
oocytes expressing ASIC1a). The ICso should be in the low nanomolar range.[2][3]

Visualizations
Solid-Phase Peptide Synthesis Workflow

Click to download full resolution via product page

Caption: Workflow for the solid-phase synthesis of linear Psalmotoxin 1.

Oxidative Folding and Purification Workflow
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Caption: Workflow for the oxidative folding and purification of synthetic Psalmotoxin 1.
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Need Custom Synthesis?

Email: info@benchchem.com or Request Quote Online.

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

© 2025 BenchChem. All rights reserved.

71/8

Tech Support


https://www.benchchem.com/product/b1574804?utm_src=pdf-body-img
https://www.benchchem.com/product/b1574804?utm_src=pdf-body
https://www.benchchem.com/product/b1574804?utm_src=pdf-body
https://www.benchchem.com/product/b1574804?utm_src=pdf-body-img
https://www.benchchem.com/product/b1574804?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

References

1. The Tarantula Toxin Psalmotoxin 1 Inhibits Acid-sensing lon Channel (ASIC) 1a by
Increasing Its Apparent H+ Affinity - PMC [pmc.ncbi.nlm.nih.gov]

2. medchemexpress.com [medchemexpress.com]

3. scholars.unh.edu [scholars.unh.edu]

To cite this document: BenchChem. [Solid-Phase Peptide Synthesis of Psalmotoxin 1: An
Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1574804+#solid-phase-peptide-synthesis-of-
psalmotoxin-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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